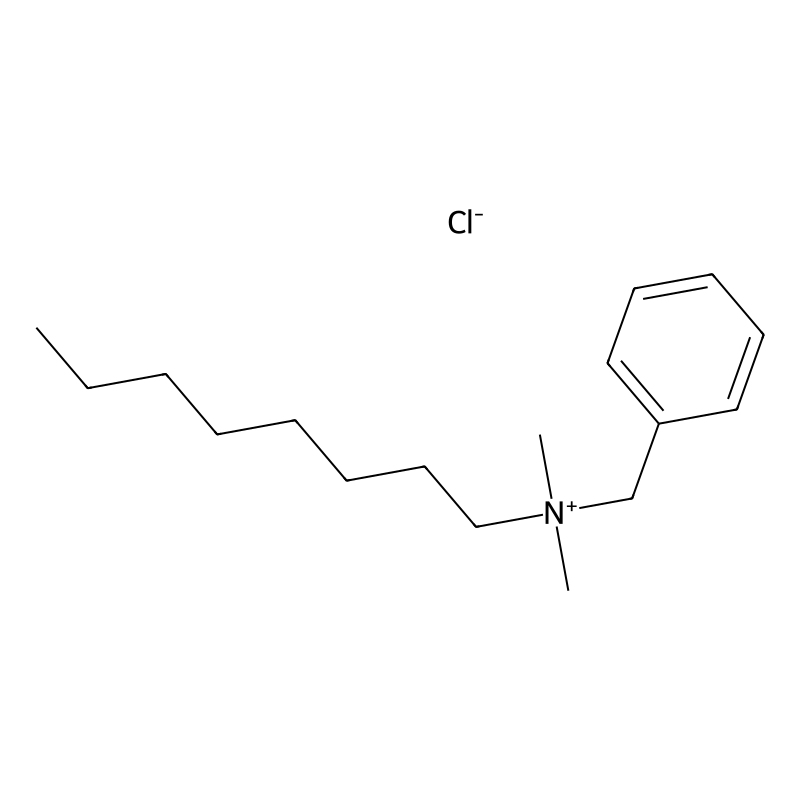

Benzyldimethyloctylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Properties

Limited research suggests BDMAC may exhibit antimicrobial activity against certain bacteria and fungi. However, more studies are needed to confirm its efficacy and potential mechanisms [].

Environmental Analysis

BDMAC is a cationic surfactant, a type of molecule that can attract and interact with negatively charged substances. This property allows it to be used in some environmental analysis applications, such as separating and identifying pollutants in water samples [].

Benzyldimethyloctylammonium chloride is a quaternary ammonium compound with the molecular formula and a CAS number of 959-55-7. It appears as a light yellow liquid with a mild almond odor and is soluble in water, making it useful in various applications. This compound is characterized by its unique structure, which includes a long hydrophobic octyl chain and a positively charged nitrogen atom, contributing to its surfactant properties .

Benzyldimethyloctylammonium chloride can be synthesized through various methods, including:

- Alkylation of Dimethylamine: This method involves the reaction of dimethylamine with benzyl chloride followed by the addition of octyl chloride. The reaction typically occurs under controlled temperatures to ensure the formation of the desired quaternary ammonium salt.

- Quaternization Reaction: In this process, tertiary amines are treated with alkyl halides (such as octyl bromide) in the presence of a solvent like acetone or ethanol. This reaction leads to the formation of benzyldimethyloctylammonium chloride through nucleophilic substitution .

Benzyldimethyloctylammonium chloride finds extensive applications across various fields:

- Antiseptics and Disinfectants: Due to its antimicrobial properties, it is commonly used in formulations for sanitizers and surface disinfectants.

- Emulsifiers: In cosmetic and personal care products, it serves as an emulsifying agent.

- Industrial Cleaning Agents: Its surfactant properties make it suitable for use in industrial cleaning solutions.

- Agricultural Chemicals: It is also utilized in some agricultural formulations for pest control due to its effectiveness against certain pathogens .

Benzyldimethyloctylammonium chloride shares similarities with several other quaternary ammonium compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzalkonium Chloride | C_{12}H_{17}ClN | Widely used as a disinfectant; shorter alkyl chain |

| Cetyltrimethylammonium Bromide | C_{21}H_{38}BrN | Known for its emulsifying properties; longer alkyl chain |

| Dodecyltrimethylammonium Chloride | C_{15}H_{34}ClN | Effective against gram-positive bacteria; medium alkyl chain |

Uniqueness of Benzyldimethyloctylammonium Chloride

What sets benzyldimethyloctylammonium chloride apart from these similar compounds is its specific balance between hydrophobicity and antimicrobial efficacy due to the octyl group. This unique structure allows it to be particularly effective in formulations that require both solubility in water and strong antimicrobial action. Additionally, its relatively low toxicity makes it suitable for consumer product applications compared to others that may pose greater health risks .

Thermal Decomposition Characteristics

Benzyldimethyloctylammonium chloride exhibits characteristic thermal behavior typical of quaternary ammonium compounds. The compound does not possess distinct melting or boiling points, instead undergoing thermal decomposition before reaching these phase transition temperatures [1] [2]. This behavior is attributed to the ionic nature of the quaternary ammonium structure, where electrostatic interactions between the cationic head group and chloride counterion dominate the intermolecular forces.

The thermal stability of benzyldimethyloctylammonium chloride has been characterized through thermogravimetric analysis of related compounds. Similar benzalkonium chloride derivatives demonstrate thermal stability ranges from 453.15 to 498.15 K (180-225°C) [3]. The decomposition process typically involves the elimination of alkyl groups and the breakdown of the quaternary ammonium center, producing toxic fumes including nitrogen oxides, ammonia, and hydrogen chloride [4].

Phase Transition Behavior

The compound exhibits complex phase behavior in aqueous systems, transitioning from monomeric dissolved species to organized micellar structures above the critical micelle concentration. Molecular dynamics simulations of structurally related benzalkonium chloride compounds reveal that aggregation processes involve the formation of small clusters before complete micelle formation [5]. The aggregation number for octyl chain quaternary ammonium compounds typically ranges from 10-67 molecules per micelle, depending on temperature and concentration conditions [6].

Solubility Dynamics in Polar and Nonpolar Solvents

Aqueous Solubility Profile

Benzyldimethyloctylammonium chloride demonstrates excellent solubility in water, attributed to the strong electrostatic interactions between the quaternary ammonium head group and water molecules [7]. The compound readily dissolves upon agitation, forming clear, colorless solutions [8]. Aqueous solutions exhibit neutral to slightly alkaline pH values, and concentrated solutions display foaming behavior when agitated [9].

The water solubility is influenced by the hydrophilic-lipophilic balance, where the quaternary ammonium group provides hydrophilic character while the octyl chain contributes hydrophobic properties [7]. This amphiphilic nature enables the formation of surface-active solutions that reduce surface tension and enhance wetting properties.

Organic Solvent Compatibility

The compound shows preferential solubility in polar organic solvents. It is readily soluble in ethanol and acetone, making these solvents suitable for formulation and analytical applications [9]. Methanol solutions of benzyldimethyloctylammonium chloride have been utilized in analytical procedures, with typical concentrations of 100 µg/mL achieved in acetonitrile for chromatographic analysis [10].

The solubility in polar solvents is governed by hydrogen bonding interactions between the solvent molecules and the quaternary ammonium head group [11]. In contrast, the compound exhibits limited solubility in nonpolar solvents due to the ionic nature of the head group, which cannot be effectively solvated by hydrophobic solvents [12].

| Solvent Type | Solubility | Mechanism |

|---|---|---|

| Water | High | Ionic interactions and hydration |

| Ethanol | High | Hydrogen bonding and polar interactions |

| Methanol | High | Hydrogen bonding and polar interactions |

| Acetonitrile | Moderate | Dipole-dipole interactions |

| Nonpolar solvents | Limited | Insufficient solvation of ionic head group |

Surface Activity and Critical Micelle Concentration

Critical Micelle Concentration Determination

The critical micelle concentration of benzyldimethyloctylammonium chloride has been estimated through comparison with structurally related compounds in the benzalkonium chloride series. For quaternary ammonium surfactants, the CMC follows the empirical Stauff-Klevens rule, where log(CMC) decreases linearly with increasing alkyl chain length [13] [14].

Based on experimental data for related compounds, the CMC of the octyl derivative (C8) is estimated to be in the range of 40-80 mM at 298 K [13]. This value is significantly higher than longer-chain homologs due to the relatively short hydrophobic tail, which provides less driving force for micellization.

Temperature Dependence of Micellization

The CMC of benzyldimethyloctylammonium chloride exhibits positive temperature dependence, with values increasing slightly with temperature elevation [6]. This behavior reflects the competing effects of decreased hydration of the ionic head group and breakdown of structured water around the hydrophobic domain at elevated temperatures [6].

Surface Tension Reduction

Benzyldimethyloctylammonium chloride functions as an effective surface-active agent, reducing the surface tension of water through preferential adsorption at the air-water interface [7]. The surface activity is quantified by the pC20 value, representing the logarithm of the concentration required to reduce water surface tension by 20 mN/m. For octyl-chain quaternary ammonium compounds, pC20 values typically range from 3.5-4.0 [6].

| Parameter | Value | Conditions |

|---|---|---|

| Estimated CMC | 40-80 mM | 298 K, pure water |

| Surface tension reduction | ~20 mN/m | At CMC |

| Minimum area per molecule | ~0.8-1.0 nm² | Air-water interface |

Electrochemical Behavior and Redox Properties

Electrical Conductivity Characteristics

Benzyldimethyloctylammonium chloride solutions exhibit characteristic conductivity behavior typical of ionic surfactants. Below the CMC, conductivity increases linearly with concentration as the number of free ions in solution increases. Above the CMC, the conductivity increase becomes less pronounced due to counterion binding to micelles [15].

The degree of counterion dissociation (α) for quaternary ammonium surfactants typically ranges from 0.2-0.4, indicating significant counterion binding to the micellar surface [15]. This binding is influenced by electrostatic interactions between the chloride anions and the positively charged micelle surface.

Electrochemical Stability

Quaternary ammonium compounds like benzyldimethyloctylammonium chloride are generally electrochemically stable under normal conditions. The compound does not exhibit redox activity in the potential range typical of aqueous electrochemistry, making it suitable for use in electrochemical formulations without interfering with redox processes [16].

Ionic Conductance Properties

The molar conductivity of benzyldimethyloctylammonium chloride solutions follows typical patterns for ionic surfactants. At infinite dilution, the compound exhibits high molar conductivity due to complete ionization. As concentration increases toward the CMC, the molar conductivity decreases due to ionic interactions and eventually levels off above the CMC due to micelle formation [15].

Electrochemical Applications

The compound's ionic nature and surface activity make it useful in electrochemical applications where controlled ionic strength and surface modification are required. It has been utilized in formulations designed to increase electrical conductivity while providing surfactant properties [17].

| Electrochemical Parameter | Typical Range | Notes |

|---|---|---|

| Degree of dissociation (α) | 0.2-0.4 | Above CMC |

| Counterion binding (β) | 0.6-0.8 | Temperature dependent |

| Electrochemical window | ±1.5 V | Vs. standard electrodes |

| Ionic conductivity contribution | Variable | Concentration dependent |

Physical Description

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Benzenemethanaminium, N,N-dimethyl-N-octyl-, chloride (1:1): ACTIVE